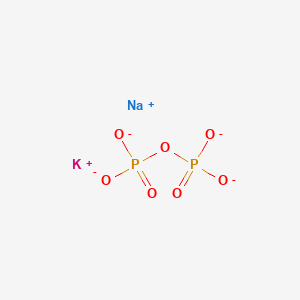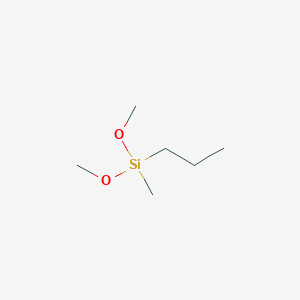
Dimethoxymethylpropyl-silane
Overview
Description
Dimethoxymethylpropyl-silane is an organosilicon compound with the chemical formula C6H16O2Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methoxy groups, one methyl group, and one propyl group, making it a versatile reagent in organic synthesis and material science.
Mechanism of Action
Target of Action
Dimethoxy-methyl-propylsilane, also known as DMMS, is primarily used in the field of organic chemistry . It is involved in various chemical reactions, particularly those catalyzed by copper hydride . The primary targets of DMMS are α,β-unsaturated carboxylic acids . These acids play a crucial role in many biochemical reactions, including energy production and the synthesis of other important molecules.
Mode of Action
DMMS interacts with its targets through a copper hydride-catalyzed enantioselective reduction . This process results in the production of various saturated β-chiral aldehydes . The reaction pathway involves a ketene intermediate . This interaction leads to changes in the structure of the target molecules, enabling them to participate in further reactions.
Biochemical Pathways
It is known that dmms plays a role in the reduction of α,β-unsaturated carboxylic acids . This process is part of larger biochemical pathways involved in the synthesis and breakdown of various organic compounds. The downstream effects of these reactions can have significant impacts on cellular metabolism and other biological processes.
Result of Action
The action of DMMS results in the production of various saturated β-chiral aldehydes . These molecules are important in many biological processes, including energy production and the synthesis of other key molecules. Therefore, the action of DMMS can have significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of DMMS can be influenced by various environmental factors. For example, the presence of copper hydride is necessary for DMMS to catalyze the reduction of α,β-unsaturated carboxylic acids . Additionally, factors such as temperature, pH, and the presence of other molecules can also affect the action of DMMS.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxymethylpropyl-silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions. Another method involves the reaction of chloropropylsilane with methanol in the presence of a base, which results in the substitution of chlorine atoms with methoxy groups.
Industrial Production Methods: In an industrial setting, the production of dimethoxy-methyl-propylsilane often involves the direct reaction of silicon with methanol and propyl chloride. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethoxymethylpropyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkoxysilanes.
Scientific Research Applications
Dimethoxymethylpropyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules and in the preparation of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Comparison with Similar Compounds
- Dimethoxydimethylsilane
- Trimethoxymethylsilane
- Diethoxymethylsilane
Comparison: Dimethoxymethylpropyl-silane is unique due to the presence of both methoxy and propyl groups, which provide a balance of reactivity and stability. Compared to dimethoxydimethylsilane, it has a longer carbon chain, which can influence its physical properties and reactivity. Trimethoxymethylsilane has an additional methoxy group, making it more reactive in hydrolysis and condensation reactions. Diethoxymethylsilane, on the other hand, has ethoxy groups instead of methoxy, which can affect its solubility and reaction conditions.
Properties
IUPAC Name |
dimethoxy-methyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPWHZLROBLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309962 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-73-4 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


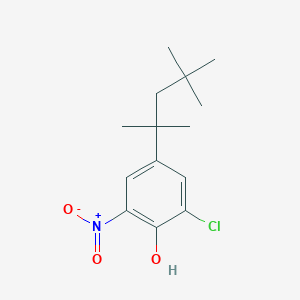
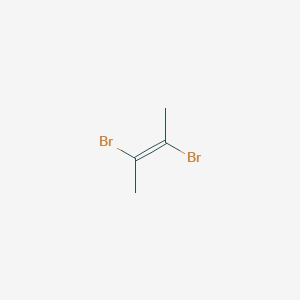
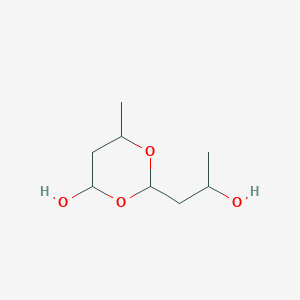
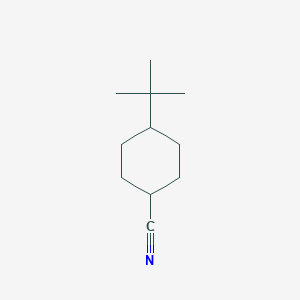
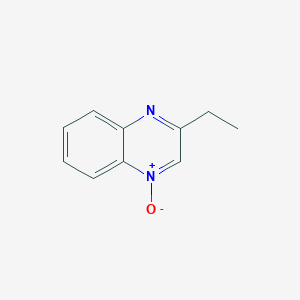
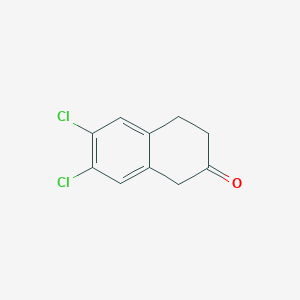
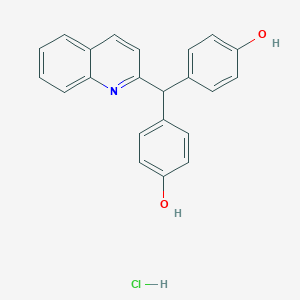
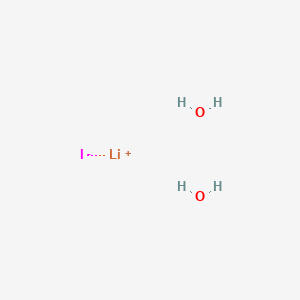
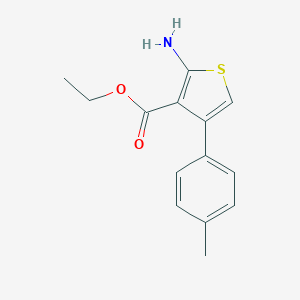
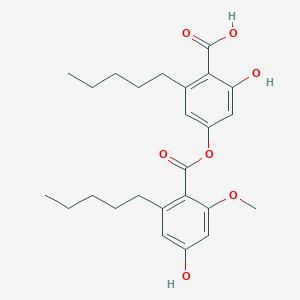
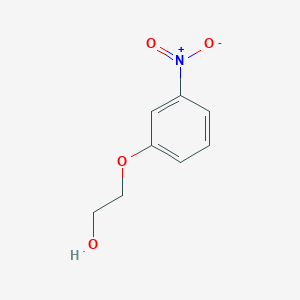
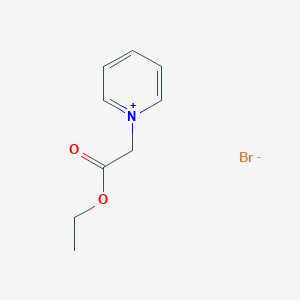
![[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate](/img/structure/B97099.png)
